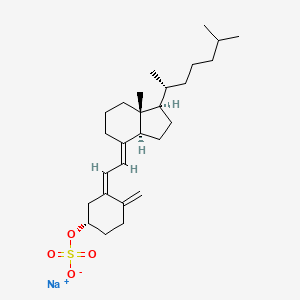

Vitamin D3 Sulfate Sodium Salt

Description

Overview of Vitamin D Metabolism and the Significance of Sulfation

Vitamin D, a group of fat-soluble secosteroids, is essential for maintaining calcium and phosphorus homeostasis, crucial for bone health. drugbank.com The two primary forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). drugbank.com Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) light or obtained from dietary sources. ed.ac.uknih.gov To become biologically active, vitamin D undergoes two hydroxylation steps. The first occurs in the liver, converting it to 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D. drugbank.com The second hydroxylation takes place in the kidneys and other tissues, producing the active hormone 1,25-dihydroxyvitamin D [1,25(OH)2D], also known as calcitriol (B1668218). drugbank.comnih.gov

Sulfation, the addition of a sulfonate group, is a key metabolic pathway for many steroid hormones. bioscientifica.combioscientifica.com In the context of vitamin D, this process primarily involves the enzyme sulfotransferase 2A1 (SULT2A1), which has been identified as the major enzyme responsible for sulfating vitamin D3 and its related compounds. bioscientifica.combioscientifica.comnih.gov This sulfation can occur with various vitamin D metabolites, including vitamin D3 itself and 25-hydroxyvitamin D3. nih.govresearchgate.net The resulting sulfated compounds, such as Vitamin D3 sulfate (B86663) and 25-hydroxyvitamin D3 sulfate, are more water-soluble than their non-sulfated counterparts. biosynth.comnih.gov

While initially considered inactive end-products destined for excretion, emerging evidence suggests that sulfated vitamin D metabolites may play a more significant role in vitamin D physiology. bioscientifica.com It is hypothesized that they could act as a reservoir of vitamin D, which can be reactivated through the action of the enzyme steroid sulfatase (STS), which removes the sulfate group. bioscientifica.combioscientifica.com This dynamic process of sulfation and desulfation may provide a mechanism for regulating the local availability of active vitamin D in various tissues. bioscientifica.comresearchgate.net

Historical Perspectives on the Discovery and Early Research of Vitamin D Sulfates

The discovery of vitamin D itself dates back to the early 20th century in the quest to find a cure for rickets. ed.ac.uknih.govebsco.com Early research focused on the fat-soluble forms of the vitamin and their role in calcium metabolism. The existence of water-soluble forms of vitamin D, specifically sulfated conjugates, was proposed later. Some early reports in the mid-20th century suggested the presence of vitamin D sulfate in human milk. researchgate.net However, these initial findings were met with skepticism, and for a long time, the biological significance of vitamin D sulfates remained largely unexplored and debated. nih.gov

The synthesis of Vitamin D3-3β-sulfate in the early 1980s was a significant step, allowing for more controlled studies of its biological activity. nih.gov Initial investigations in rats suggested that Vitamin D3 sulfate was considerably less active than vitamin D3 in mobilizing calcium from bone and stimulating intestinal calcium transport. nih.govnih.govcymitquimica.com These early studies contributed to the prevailing view of sulfated vitamin D as being biologically inert.

Rationale for Investigating Vitamin D3 Sulfate Sodium Salt in Academic Research

Despite its lower intrinsic biological activity compared to its non-sulfated form, this compound has garnered significant interest in academic research for several reasons. nih.govnih.gov Its water-soluble nature makes it a valuable tool for studying specific aspects of vitamin D metabolism and transport. biosynth.com Researchers utilize it to investigate the enzymatic pathways of sulfation and desulfation, providing insights into how the body regulates vitamin D activity at a local level. bioscientifica.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXPJUMUSRXXKW-DRFPHCMDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858568 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78392-27-5 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Characterization for Research Applications

Chemical Synthesis Methodologies for Vitamin D3 Sulfate (B86663) Sodium Salt

The creation of Vitamin D3 Sulfate Sodium Salt for research purposes involves a multi-step chemical process, beginning with the selection of appropriate precursors and culminating in a highly purified final product.

Precursor Compounds and Reaction Conditions (e.g., Pyridine-Sulfur Trioxide Complex)

The primary precursor for the synthesis is Vitamin D3 (Cholecalciferol). The sulfation of the 3β-hydroxyl group of Vitamin D3 is most commonly achieved using a sulfur trioxide complex. The pyridine-sulfur trioxide (Py·SO3) complex is a widely employed reagent for this transformation due to its relative stability and effectiveness in sulfating alcohols. nih.govresearchgate.netnih.govresearchgate.net

The reaction is typically conducted in an anhydrous pyridine (B92270) solvent, which also serves as a base to neutralize the sulfuric acid byproduct. researchgate.netgoogle.com The reaction conditions are critical for achieving a high yield and minimizing side products. The mixture of Vitamin D3 and the pyridine-sulfur trioxide complex in pyridine is heated, with temperatures often maintained between 56-58°C for a specific duration, for instance, 20 minutes to one hour, to ensure the complete conversion of the starting material. researchgate.netgoogle.com An alternative, though less common, method involves using sulfamic acid in pyridine to achieve the sulfation. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Precursor | Vitamin D3 (Cholecalciferol) | researchgate.netgoogle.com |

| Sulfating Reagent | Pyridine-Sulfur Trioxide Complex | nih.govresearchgate.netgoogle.com |

| Solvent | Pyridine | researchgate.netgoogle.com |

| Temperature | 56-58 °C | researchgate.netgoogle.com |

| Reaction Time | 20 - 60 minutes | researchgate.netgoogle.com |

Neutralization and Salt Formation Protocols

Following the sulfation reaction, the reaction mixture contains the Vitamin D3 sulfate, likely as a pyridinium (B92312) salt, along with excess reagents. A common protocol involves the addition of a tertiary amine, such as triethylamine, to the cooled reaction mixture. researchgate.netgoogle.com This step ensures the complete neutralization and formation of the more stable triethylammonium (B8662869) salt of Vitamin D3 sulfate.

To obtain the final sodium salt, a salt exchange procedure is implemented. The intermediate salt (e.g., the triethylammonium salt) is isolated after the evaporation of the solvent. researchgate.net This residue is then dissolved in water, and a saturated solution of sodium chloride (NaCl) is added dropwise. researchgate.net This process leads to the precipitation of the less water-soluble this compound, which can then be collected by centrifugation.

Purification Techniques for Research-Grade Material (e.g., Chromatography)

Achieving the high purity required for research applications necessitates one or more chromatographic purification steps. The crude sodium salt is often subjected to column chromatography. Silica gel chromatography is a common initial purification step, where the compound is eluted using a solvent system such as a mixture of methanol (B129727) and chloroform. researchgate.net

For more rigorous purification, researchers employ other chromatographic techniques. Sephadex LH-20 gel chromatography has been described as a simple and effective method for separating Vitamin D3 sulfate from the non-sulfated Vitamin D3 and its other metabolites. researchgate.netnih.gov Furthermore, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used as a final polishing step and to confirm the purity of the final product. nih.govresearchgate.netresearchgate.net These methods are essential for removing any remaining starting materials, byproducts, or isomers, ensuring a research-grade material with purity often exceeding 95%. scbt.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The confirmation of the chemical structure and the assessment of the purity of the synthesized this compound rely on a suite of advanced analytical techniques.

Spectroscopic Methods for Confirmation (e.g., Ultraviolet, Nuclear Magnetic Resonance, Infrared)

Spectroscopic methods provide unambiguous identification of the synthesized compound. nih.govresearchgate.net

Ultraviolet (UV) Spectroscopy : The UV absorption spectrum of Vitamin D3 Sulfate in a solvent like methanol is characteristic of the vitamin D triene system. It typically exhibits a maximum absorbance (λmax) at approximately 263-265 nm and a minimum at 227 nm, which is consistent with the parent Vitamin D3 structure, confirming that the conjugated double bond system remains intact after sulfation. researchgate.netresearchgate.netmissouri.edu

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for confirming the presence of the sulfate group. The spectrum will show characteristic strong absorption bands for the S=O and S-O stretches, which are absent in the precursor, Vitamin D3. Concurrently, the broad O-H stretching band around 3400 cm⁻¹ present in Vitamin D3 will be absent in the sulfated product. nih.govresearchgate.netmissouri.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information. In the ¹H NMR spectrum of Vitamin D3 Sulfate, the signal corresponding to the proton on the carbon bearing the hydroxyl group (C3-H) shows a significant downfield shift compared to the same proton in the precursor Vitamin D3. This shift is indicative of the esterification of the hydroxyl group with sulfate. ¹³C NMR will similarly show a shift in the resonance for the C3 carbon. nih.govresearchgate.netmdpi.com

| Technique | Observed Feature | Significance | Source |

|---|---|---|---|

| UV Spectroscopy | λmax ≈ 263-265 nm | Confirms integrity of the conjugated triene system. | researchgate.netresearchgate.net |

| IR Spectroscopy | Presence of S=O and S-O stretching bands; absence of O-H band. | Confirms the presence of the sulfate ester group. | nih.govresearchgate.net |

| NMR Spectroscopy | Downfield shift of the C3-H proton signal. | Confirms sulfation at the 3β position. | nih.govresearchgate.net |

Mass Spectrometry Applications for Structural Confirmation and Molecular Integrity

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and integrity of this compound. nih.govresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique used for this purpose. nih.govjst.go.jpresearchgate.netuq.edu.au

For sulfated compounds, Electrospray Ionization (ESI) in the negative ion mode is generally preferred as it provides superior ionization efficiency for the underivatized sulfate ester. uq.edu.auamegroups.org The analysis will confirm the expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-Na]⁻. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides further structural confirmation, showing characteristic losses such as the SO3 group, which helps to pinpoint the location of the sulfation. This level of analysis is essential for definitively identifying the compound and ensuring its molecular integrity. nih.govjst.go.jp

High-Performance Liquid Chromatography for Purity and Homogeneity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity and homogeneity of this compound in research settings. This method effectively separates the sulfated compound from its non-sulfated precursor, Vitamin D3, and other potential impurities, ensuring the quality of the material for experimental use. researchgate.net

The primary challenge in the analysis of Vitamin D3 and its metabolites is their susceptibility to degradation and the need for selective and stable analytical methods. researchgate.netnih.gov Reversed-phase (RP) HPLC is frequently employed, as it is well-suited to separate compounds based on polarity. researchgate.net this compound, being significantly more polar than Vitamin D3 due to the ionic sulfate group, exhibits distinct retention behavior on non-polar stationary phases like C18. researchgate.netfudan.edu.cn

In a specific application, the purity of synthesized Vitamin D3 sulfate was confirmed using reversed-phase HPLC. researchgate.net The sodium salt of the compound was purified on a C18 μBondapak column. This method successfully separated the desired sulfated vitamin from the non-sulfated Vitamin D3. The significant difference in elution times highlights the method's efficacy in isolating the highly polar sulfated metabolite from its non-polar parent compound. Research has demonstrated that with such methods, a purity of 99% for this compound can be achieved, confirming the homogeneity of the synthesized product.

The selection of the mobile phase is crucial for achieving optimal separation. Common mobile phases for the analysis of vitamin D compounds include mixtures of acetonitrile (B52724) and water or methanol and water, sometimes with modifiers like ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. researchgate.netnih.govroyalsocietypublishing.orgnih.gov For the separation of Vitamin D3 Sulfate, a gradient elution is often used, starting with a higher proportion of aqueous solvent and increasing the organic solvent concentration over time. Detection is typically performed using a UV detector, with wavelengths around 265 nm or 292 nm being common for vitamin D compounds. nih.govfudan.edu.cnnih.gov

The following tables summarize HPLC conditions reported for the analysis and purification of this compound and related Vitamin D3 compounds.

Table 1: HPLC Method for this compound Purification

| Parameter | Details | Source |

| Column | Reverse Phase, C18 µBondapak | |

| Mobile Phase | Linear gradient from 35% acetonitrile in water to 100% acetonitrile | |

| Flow Rate | 4 mL/min | |

| Detection | UV Detector | |

| Retention Time (Vitamin D3 Sulfate) | 4.75 min | |

| Retention Time (Vitamin D3 impurity) | 16.31 min | |

| Resulting Purity | >97% |

Table 2: General HPLC Conditions for Vitamin D Analysis

| Parameter | Details | Source |

| Column Type | Reversed-Phase C18 or C8; Normal-Phase Silica (L3) | nih.govfudan.edu.cnresearchgate.net |

| Mobile Phase (Reversed-Phase) | Acetonitrile/Water, Methanol/Water, Acetonitrile/Methanol | researchgate.netfudan.edu.cnresearchgate.netnih.gov |

| Mobile Phase (Normal-Phase) | n-hexane/ethyl acetate (B1210297) (85:15 v/v) | nih.gov |

| Flow Rate | 1.0 - 2.0 mL/min | nih.govfudan.edu.cn |

| Detection Wavelength | 265 nm or 292 nm | nih.govfudan.edu.cnnih.gov |

These chromatographic methods are essential for ensuring that research on this compound is conducted with a well-characterized, pure, and homogenous compound, which is fundamental for obtaining reliable and reproducible scientific data.

Biochemical Pathways and Enzymatic Transformations of Vitamin D3 Sulfate Sodium Salt

Sulfation Pathways and Enzymes Involved

Sulfation is a key phase II metabolic reaction that modifies the biological activity of various endogenous and exogenous compounds, including vitamin D3 and its metabolites. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs).

Identification and Characterization of Sulfotransferases (e.g., SULT2A1) Mediating Vitamin D Sulfation

Research has identified several human cytosolic sulfotransferases involved in the sulfation of vitamin D3-related compounds. Among the thirteen known human SULTs, SULT2A1 has been identified as the primary enzyme responsible for the sulfation of vitamin D3 and its various metabolites. frontiersin.orgbioscientifica.comresearchgate.net SULT2A1 exhibits broad substrate specificity, acting on compounds such as 7-dehydrocholesterol, vitamin D3, 25-hydroxyvitamin D3 (25(OH)D3), and calcitriol (B1668218). researchgate.net The liver is a primary site for the SULT2A1-mediated sulfation of 25(OH)D3. nih.gov

Other sulfotransferases display more restricted substrate preferences. SULT1A1 shows sulfating activity specifically towards calcitriol, the hormonally active form of vitamin D3. researchgate.net In contrast, SULT2B1a and SULT2B1b are involved in the sulfation of 7-dehydrocholesterol, a precursor of vitamin D3. researchgate.net The differential expression and substrate specificity of these enzymes suggest distinct physiological roles in modulating the activity of vitamin D3 and its derivatives in various tissues.

Substrate Specificity and Kinetic Studies of Sulfation Enzymes

The substrate specificity of sulfotransferases is a critical determinant of their biological function. Studies have shown that SULT2A1 preferentially sulfates 25(OH)D3 compared to its epimer, 3-epi-25-hydroxyvitamin D3, which is a poor substrate for this enzyme.

Kinetic studies have been conducted to quantify the efficiency of these enzymatic reactions. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters in these studies. While comprehensive kinetic data for all relevant enzyme-substrate pairs are not fully available, some have been determined.

Interactive Data Table: Kinetic Parameters of Sulfotransferases for Vitamin D-Related Substrates

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

| SULT2A1 | 25-hydroxyvitamin D3 | 1.1 | 24.0 ± 1.88 | nih.gov |

| SULT1A1 | Calcitriol | Data not available | Data not available | |

| SULT2B1b | 7-dehydrocholesterol | Data not available | Data not available |

This table is interactive. Click on the headers to sort the data. Note that some data is not yet available in the cited literature.

Desulfation Pathways and Enzyme Systems

Desulfation, the removal of a sulfate (B86663) group, is a critical step in the bioactivation of sulfated steroid hormones. This process is primarily mediated by the enzyme steroid sulfatase.

Identification and Characterization of Enzymes Mediating Desulfation

Steroid sulfatase (STS) is the key enzyme responsible for the hydrolysis of a wide range of steroid sulfates, including those of vitamin D3. bioscientifica.combioscientifica.com STS is a membrane-bound microsomal enzyme that is widely distributed throughout the body. oup.com By removing the sulfate group, STS can convert inactive, sulfated forms of vitamin D3 metabolites back into their biologically active, unconjugated forms. bioscientifica.com

Regulatory Mechanisms of Desulfation Processes

The regulation of STS activity is complex and not yet fully elucidated. However, several factors have been shown to influence its expression and activity. The vitamin D receptor (VDR) plays a role in the transcriptional regulation of enzymes involved in steroid metabolism. bioscientifica.com Specifically, 1,25-dihydroxyvitamin D3, the active form of vitamin D3, has been reported to induce STS activity and expression in certain cell types, such as HL-60 promyelocytic cells. bioscientifica.comoup.com This suggests a feedback mechanism where vitamin D3 can influence its own metabolic pathways.

Furthermore, cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) have been shown to upregulate STS enzyme activity, potentially through post-translational modifications rather than direct gene transcription.

Interaction with Vitamin D Binding Protein (DBP)

Vitamin D and its metabolites are transported in the bloodstream bound to the Vitamin D Binding Protein (DBP) . physiology.orgnih.gov DBP is a serum glycoprotein (B1211001) that binds to most vitamin D metabolites, albeit with varying affinities. physiology.orgnih.gov

Research indicates that 25-hydroxyvitamin D3-3-O-sulfate exhibits a high affinity for DBP. nih.gov This strong binding is thought to protect the sulfated metabolite from rapid renal excretion, potentially allowing it to serve as a circulating reservoir of 25(OH)D3. bioscientifica.com While direct comparative studies on the binding affinity of sulfated versus non-sulfated forms of vitamin D3 to DBP are limited, the high affinity of the sulfated form suggests its significant presence and stability in circulation. The affinity of DBP for various vitamin D metabolites generally follows the order: 25(OH)D > 1,25(OH)2D3 > vitamin D3. physiology.orgnih.govjci.org

Binding Affinity and Stoichiometry of Vitamin D3 Sulfate with DBP

The transport of vitamin D and its metabolites in the bloodstream is predominantly mediated by the Vitamin D-binding protein (DBP), a specific carrier protein synthesized by the liver. wikipedia.orgmdpi.com The affinity with which these metabolites bind to DBP is a critical determinant of their bioavailability, half-life, and metabolic fate. frontiersin.org

Research indicates a clear hierarchy in the binding avidity of various vitamin D metabolites to DBP. The rank order is generally accepted as 24,25(OH)₂D > 25(OH)D > 1,25(OH)₂D > vitamin D. frontiersin.orgnih.gov Vitamin D3 itself exhibits the lowest affinity for DBP among these well-characterized non-sulfated forms. nih.gov

When considering sulfated metabolites, studies suggest a significantly different interaction with DBP. The sulfation at the 3β position appears to sterically hinder the binding to DBP. Research on the sulfated form of vitamin D2, a structurally similar compound, indicates that 25-hydroxyvitamin D2 sulfate has negligible binding to DBP. This lack of affinity renders it largely inactive in calcium regulation pathways that depend on DBP transport. It is hypothesized that Vitamin D3 Sulfate shares this characteristic of low to negligible binding affinity for DBP. This is further supported by findings that show a reduced binding affinity for 25OHD2-S to DBP. nih.gov This weak interaction is a defining feature that distinguishes its biochemical behavior from its non-sulfated precursor.

Table 1: Comparative Binding Affinity of Vitamin D Metabolites to Vitamin D-Binding Protein (DBP)

| Metabolite | Relative Binding Affinity to DBP |

|---|---|

| 24,25-dihydroxyvitamin D [24,25(OH)₂D] | Highest |

| 25-hydroxyvitamin D [25(OH)D] | High |

| 1,25-dihydroxyvitamin D [1,25(OH)₂D] | Moderate (10-100x lower than 25(OH)D) nih.gov |

| Vitamin D | Low frontiersin.orgnih.gov |

| Vitamin D3 Sulfate | Negligible (inferred) |

This table provides a qualitative comparison of binding affinities based on available research.

Implications for Transport and Distribution in Biological Systems

The negligible affinity of Vitamin D3 Sulfate for DBP has profound implications for its transport and distribution. Whereas over 99% of major vitamin D metabolites are bound to carrier proteins (primarily DBP and, to a lesser extent, albumin), Vitamin D3 Sulfate would circulate in a largely unbound or "free" state. frontiersin.orgfrontiersin.org

This leads to several key distinctions:

Transport Mechanism: Unlike vitamin D3 synthesized in the skin, which is transported almost exclusively by DBP, or diet-derived vitamin D, which is initially associated with chylomicrons and lipoproteins, Vitamin D3 Sulfate would not utilize these primary DBP-dependent pathways for systemic transport. tandfonline.comeuropa.eu

Plasma Half-Life: DBP binding creates a large circulating reservoir of vitamin D metabolites, protecting them from rapid metabolism and clearance, thereby extending their half-life. nih.govjci.org Lacking this protein-bound protection, Vitamin D3 Sulfate is expected to have a much shorter plasma half-life.

Distribution Volume: The addition of a sulfate group increases the water solubility of the vitamin D molecule. Metabolites with higher water solubility tend to have a smaller volume of distribution and may be more confined to the plasma compartment. tandfonline.com

Bioavailability: According to the "free hormone hypothesis," only the unbound fraction of a hormone is typically available to enter most target cells and exert biological activity. frontiersin.orgjci.org Since Vitamin D3 Sulfate exists predominantly in a free state, it could be more readily available for cellular uptake or, conversely, for rapid renal excretion.

Role in Cellular and Subcellular Compartmentation of Vitamin D Metabolites

The way a vitamin D metabolite is partitioned within and between cells is fundamental to its function. The unique properties of Vitamin D3 Sulfate suggest a distinct role in this process.

Cellular uptake of DBP-bound metabolites, particularly in the kidney, is facilitated by a receptor-mediated endocytic process involving megalin and cubilin. physiology.orgarvojournals.orgnih.gov This pathway would be largely unavailable to Vitamin D3 Sulfate due to its poor DBP binding. Therefore, its entry into cells would likely rely on alternative mechanisms, such as passive diffusion, which is thought to occur with high concentrations of vitamin D, or potentially via other membrane transporters. nih.gov While the sulfate group increases water solubility, potentially impeding diffusion across the lipid cell membrane, the molecule retains a lipophilic character.

Once inside the cell, the fate of Vitamin D3 Sulfate is not fully elucidated. It is considered metabolically inactive in its sulfated form. However, its presence could influence the compartmentation of other active metabolites. It has been hypothesized that sulfated vitamin D metabolites may act as a storage form or reservoir. This would imply that specific cellular or subcellular compartments could accumulate Vitamin D3 Sulfate, where it would be held until desulfation by sulfatase enzymes releases the active Vitamin D3 molecule for subsequent hydroxylation and use.

Furthermore, vitamin D signaling itself plays a role in sulfate homeostasis. The active form, 1,25(OH)₂D₃, has been shown to regulate the expression of the sodium-sulfate cotransporter (NaSi-1) in the kidney, which is essential for managing the body's sulfate levels. nih.gov This creates a feedback loop where vitamin D regulates the cellular machinery needed to handle sulfate, which could, in turn, influence the intracellular concentration and storage of sulfated metabolites like Vitamin D3 Sulfate. The subcellular localization of the Vitamin D Receptor (VDR) to both the cytoplasm and the nucleus suggests that the effects of any released Vitamin D3 could be initiated in multiple cellular compartments. aging-us.comconicet.gov.ar

Table 2: Summary of Factors Influencing Cellular Dynamics of Vitamin D3 Sulfate

| Factor | Implication for Vitamin D3 Sulfate |

|---|---|

| DBP Binding | Negligible; precludes DBP-mediated transport and uptake via megalin/cubilin pathway. physiology.orgarvojournals.org |

| Cellular Entry | Likely via passive diffusion or non-DBP-mediated transport. nih.gov |

| Metabolic Activity | Considered inactive until desulfated. |

| Potential Role | May serve as a cellular or subcellular reservoir of Vitamin D3. |

| Regulatory Interplay | Vitamin D signaling regulates cellular sulfate transporters, potentially affecting the fate of Vitamin D3 Sulfate. nih.gov |

Molecular and Cellular Mechanisms of Action

Direct Receptor Interactions

Direct interactions of Vitamin D3 Sulfate (B86663) Sodium Salt with the primary Vitamin D receptor are minimal, and its capacity for non-genomic actions has not been substantially documented.

Affinity and Specificity for the Vitamin D Receptor (VDR)

Vitamin D3 Sulfate exhibits markedly low affinity for the Vitamin D Receptor (VDR), the principal mediator of the genomic actions of Vitamin D. Research indicates that its biological activity is considerably less potent than its unsulfated counterpart, Vitamin D3. nih.govnih.gov Studies comparing the biological effects of Vitamin D3 Sulfate to Vitamin D3 have found that the sulfated form has less than 5% of the activity in mobilizing calcium from bone and approximately 1% of the ability to stimulate intestinal calcium transport or support bone calcification. nih.govresearchgate.net This significant reduction in biological function strongly suggests a poor binding affinity to the VDR. It is widely proposed that for any significant biological activity to occur, hydrolysis of the sulfate group is a necessary prerequisite, allowing the resulting unsulfated metabolite to effectively bind to the VDR. researchgate.net

Non-Genomic Actions and Membrane Receptor Interactions

The hormonally active form of Vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is known to elicit rapid, non-genomic actions that are not dependent on gene transcription. journalbonefragility.com These effects are mediated through interactions with membrane-associated receptors, including a putative membrane-bound VDR and other proteins like Protein Disulfide Isomerase A3 (PDIA3). nih.govmdpi.com These rapid responses can trigger intracellular signaling cascades, such as the activation of phospholipase C, protein kinase C (PKC), and the release of intracellular calcium. nih.govphysiology.org

However, there is a lack of direct scientific evidence documenting specific non-genomic actions or interactions with membrane receptors for Vitamin D3 Sulfate Sodium Salt itself. The existing research on non-genomic Vitamin D signaling focuses almost exclusively on the active, unsulfated metabolites like 1,25(OH)2D3. nih.govmdpi.comphysiology.org Any potential for Vitamin D3 Sulfate to influence these pathways would likely be indirect, following its conversion to an active form capable of interacting with these membrane targets.

Indirect Mechanisms via Conversion to Other Metabolites

The primary mechanism through which Vitamin D3 Sulfate exerts a biological influence is by serving as a substrate for metabolic enzymes that convert it into other forms.

Hydrolysis and Activation to Unsulfated Vitamin D3 Forms

Vitamin D3 Sulfate can be metabolized by specific cytochrome P450 (CYP) enzymes. Research has shown that the enzyme CYP27A1, a vitamin D 25-hydroxylase, can convert Vitamin D3 sulfate into 25-hydroxyvitamin D3 3-sulfate (25(OH)D3 3-sulfate). researchgate.netnih.gov This conversion is a critical step, as 25(OH)D3 is the major circulating form of vitamin D and the precursor to the active hormone, 1,25(OH)2D3. drugbank.com Another enzyme, CYP11A1, can also metabolize Vitamin D3 sulfate, albeit at a much lower rate. nih.gov The necessity of hydrolysis (desulfation) to unleash the biological potential of the molecule is a recurring theme in the literature. researchgate.net

Table 1: Comparative Catalytic Efficiency of CYP27A1

| Substrate | Product | Relative Catalytic Efficiency (kcat/Km) | Source(s) |

|---|---|---|---|

| Vitamin D3 | 25-hydroxyvitamin D3 | ~2x that of Vitamin D3 Sulfate | researchgate.netnih.gov |

| Vitamin D3 Sulfate | 25-hydroxyvitamin D3 3-sulfate | ~0.5x that of Vitamin D3 | researchgate.netnih.gov |

Contribution to the Pool of Biologically Active Vitamin D Metabolites

Evidence strongly suggests that sulfated vitamin D metabolites, particularly 25(OH)D3 3-sulfate, function as a circulating reservoir. researchgate.netnih.gov These sulfated forms are considered metabolically inactive pools that can be hydrolyzed to release the unsulfated, active forms when the body requires them. nih.gov By being converted to 25(OH)D3 3-sulfate, Vitamin D3 Sulfate contributes directly to this storage pool. nih.gov This positions Vitamin D3 Sulfate as a pro-hormone that helps maintain the body's long-term Vitamin D status, providing a substrate that can be drawn upon for activation into biologically functional forms. mdpi.com

Table 2: Comparative Biological Activity of Vitamin D3 Sulfate vs. Vitamin D3

| Biological Action | Vitamin D3 Sulfate Activity (Relative to Vitamin D3) | Source(s) |

|---|---|---|

| Mobilization of Bone Calcium | < 5% | nih.govresearchgate.net |

| Stimulation of Intestinal Calcium Transport | ~1% | nih.govresearchgate.net |

| Elevation of Serum Phosphorus | ~1% | nih.govresearchgate.net |

| Bone Calcification Support | ~1% | nih.govresearchgate.net |

Modulation of Gene Expression and Signaling Pathways (in vitro models)

The modulation of gene expression by Vitamin D3 Sulfate is an indirect process, occurring after its conversion to the hormonally active 1,25(OH)2D3. It is 1,25(OH)2D3 that directly engages with the cellular machinery to regulate gene transcription. nih.govnih.gov

Upon activation, 1,25(OH)2D3 binds to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). tandfonline.com The resulting VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby activating or repressing their transcription. physiology.orgmdpi.com

In vitro studies using various cell models, such as human bone marrow mesenchymal stem cells and osteoblasts, have elucidated the effects of active Vitamin D on gene expression. For instance, treatment with active Vitamin D metabolites has been shown to stimulate the expression of genes crucial for bone formation and mineralization. oup.comnih.gov

Table 3: Examples of Genes Modulated by Active Vitamin D Metabolites in in vitro Osteoblast Models

| Gene | Protein Product | Function | Effect of Active Vitamin D | Source(s) |

|---|---|---|---|---|

| ALPL | Alkaline Phosphatase (ALP) | Bone mineralization | Stimulated | oup.comnih.gov |

| RUNX2 | Runt-related transcription factor 2 | Osteoblast differentiation | Stimulated | nih.gov |

| BGLAP | Osteocalcin (OCN) | Bone matrix protein | Stimulated | oup.comnih.gov |

Transcriptional Regulation in Cell Culture Systems

The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), exerts its effects by binding to the vitamin D receptor (VDR), a member of the nuclear hormone receptor superfamily. wikipedia.orgmdpi.com This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.commdpi.com This genomic mechanism is central to the diverse physiological roles of vitamin D. physiology.org

While the transcriptional regulation by calcitriol (B1668218) is well-documented, the direct effects of this compound on gene expression are less clear. Research suggests that sulfated forms of vitamin D may have different biological activities compared to their unsulfated counterparts. researchgate.netresearchgate.net For instance, 25-hydroxyvitamin D3 3-sulfate (25(OH)D3 3-sulfate) was not metabolized by CYP27B1, the enzyme that converts 25(OH)D3 to the active calcitriol, nor by CYP24A1, the enzyme responsible for its catabolism. nih.gov This suggests that sulfation may render the molecule inactive in terms of direct transcriptional activation via the classical VDR pathway.

However, it is also hypothesized that sulfated vitamin D metabolites might serve as a reservoir that can be converted to the active form by sulfatases. nih.govmdpi.com The expression of the VDR in a wide array of cells, including those of the immune system, skin, and colon, indicates that vitamin D signaling is not limited to bone and mineral homeostasis. mdpi.comnih.gov Studies using VDR knockout mice have been instrumental in elucidating the role of vitamin D in various physiological processes, including the regulation of the sodium-sulfate cotransporter NaSi-1, which is crucial for sulfate homeostasis. nih.govresearchgate.net In these mice, renal NaSi-1 expression was significantly reduced, highlighting a role for VDR-mediated signaling in sulfate metabolism. nih.govresearchgate.net

Effects on Downstream Signaling Cascades

Beyond direct transcriptional regulation, vitamin D can also elicit rapid, non-genomic responses. mdpi.com These actions are initiated by the binding of calcitriol to a membrane-associated VDR (mVDR) or the 1,25D-membrane-associated rapid response steroid-binding protein (1,25-D-MARRS). mdpi.com This interaction can trigger a variety of downstream signaling cascades, including the activation of protein kinase C (PKC), phospholipase A2, and mitogen-activated protein kinases (MAPKs) like ERK1/ERK2. mdpi.com

The specific effects of this compound on these downstream signaling pathways are not extensively studied. However, research on its unsulfated precursor, vitamin D3, and its active metabolite, calcitriol, provides some insights. For example, calcitriol has been shown to influence the SIRT1 signaling pathway. mdpi.com In human bone marrow mesenchymal stromal cells, vitamin D3 stimulated the expression of SIRT1 and its downstream target FoxO3. mdpi.com Furthermore, 1,25(OH)2D3 has been shown to prevent the increase in intracellular calcium through P2X7 channels in human peripheral blood mononuclear cells. nih.gov A study on chronic kidney disease patients revealed that vitamin D3 supplementation decreased the expression of P2X7 receptors. nih.gov

Specific Cellular Processes Influenced by this compound

Impact on Cell Metabolism Studies

This compound has been shown to be active in cell metabolism studies. biosynth.com The broader vitamin D system is known to have pleiotropic effects on cellular metabolism. nih.gov For instance, the hormonally active form, 1,25-dihydroxyvitamin D (1,25D), can regulate the catabolism of branched-chain amino acids (BCAAs) in monocytic cells, which in turn affects the metabolic kinase mTOR. nih.govoup.com

While direct studies on the metabolic impact of this compound are limited, the metabolism of sulfated vitamin D metabolites has been investigated. The enzyme CYP27A1 can convert vitamin D3 sulfate to 25-hydroxyvitamin D3 3-sulfate with a catalytic efficiency approximately half that of the conversion of unsulfated vitamin D3. nih.gov In contrast, another 25-hydroxylase, CYP2R1, does not act on vitamin D3 sulfate. nih.gov This suggests that the metabolic fate, and therefore the subsequent biological activity, of vitamin D3 is significantly altered by sulfation.

Influence on Cholesterol Transfer from Cells to HDL Particles

This compound has been found to promote the transfer of cholesterol from cells to HDL particles. biosynth.com This is a crucial step in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. The link between vitamin D and cholesterol is also evident in the synthesis of vitamin D3, which requires cholesterol in skin cells as a precursor. heartuk.org.uk

Studies have shown that correcting vitamin D deficiency can lead to a significant increase in HDL cholesterol levels. nih.gov In a study involving high-salt-fed rats, vitamin D supplementation, in conjunction with a calcium-rich diet, was shown to improve HDL-c levels and reduce total cholesterol, LDL-c, and VLDL-c. ajol.info This suggests a beneficial role for vitamin D in lipid metabolism and cardiovascular health.

Comparative Analysis of Biological Activity with Unsulfated Vitamin D3 and its Hydroxylated Metabolites (in vitro/animal models)

Studies comparing the biological activity of vitamin D3 sulfate with its unsulfated counterpart and hydroxylated metabolites have consistently shown that the sulfated form is significantly less potent.

In vitamin D-deficient rats, vitamin D3 sulfate exhibited less than 5% of the activity of vitamin D3 in mobilizing calcium from bone. researchgate.netnih.gov Furthermore, it had approximately 1% of the ability of vitamin D3 to stimulate intestinal calcium transport, increase serum phosphorus, or promote bone calcification. researchgate.netnih.gov

When administered as a single intravenous dose to vitamin D-deficient rats, vitamin D3 sulfate showed no biological activity at doses as high as 52,000 pmol. researchgate.netnih.gov In contrast, unsulfated vitamin D3 was active at a dose as low as 65 pmol. researchgate.netnih.gov With chronic oral dosing over five days, vitamin D3 sulfate was active at 52,000 pmol/day, whereas vitamin D3 was active at doses between 65 to 260 pmol/day. researchgate.netnih.gov These findings collectively indicate that vitamin D3 sulfate is considerably less biologically active than vitamin D3 itself. researchgate.netnih.gov

The metabolism of these compounds also differs. As mentioned earlier, CYP27A1 can metabolize vitamin D3 sulfate, but CYP2R1 cannot. nih.gov Furthermore, 25-hydroxyvitamin D3 3-sulfate is not a substrate for CYP27B1 (the enzyme that produces the most active form, calcitriol) or CYP24A1 (the catabolizing enzyme), suggesting it may be a metabolically inactive storage form. physiology.orgnih.gov

Table of Biological Activity Comparison

| Compound | Calcium Mobilization from Bone (Relative to Vitamin D3) | Intestinal Calcium Transport (Relative to Vitamin D3) | Serum Phosphorus Elevation (Relative to Vitamin D3) | Bone Calcification (Relative to Vitamin D3) |

| Vitamin D3 Sulfate | <5% researchgate.netnih.gov | ~1% researchgate.netnih.gov | ~1% researchgate.netnih.gov | ~1% researchgate.netnih.gov |

| Vitamin D3 | 100% | 100% | 100% | 100% |

Physiological Roles and Homeostasis Mechanistic, Non Clinical Animal and in Vitro Models

Contribution to Sulfate (B86663) Homeostasis

Sulfate is the fourth most abundant anion in the human body and is integral to numerous physiological processes. physiology.orgnih.gov The vitamin D endocrine system plays a critical role in maintaining sulfate homeostasis, primarily by regulating its transport in the kidneys. physiology.orgnih.govresearchgate.net

The sodium-sulfate cotransporter, NaSi-1 (encoded by the Slc13a1 gene), is a key protein for reabsorbing sulfate from the glomerular filtrate in the kidneys. physiology.orgnih.govuzh.ch Studies using animal models have firmly established that vitamin D, through its active form 1,25-dihydroxyvitamin D3, regulates the expression of NaSi-1. physiology.orguzh.chnih.gov

In vitamin D-deficient rats, a significant decrease in renal NaSi-1 protein and mRNA levels has been observed, with reductions of 78% and 73% respectively, compared to control animals. nih.gov This impairment in transporter expression leads to decreased renal sulfate reabsorption. nih.gov Similarly, mice lacking the vitamin D receptor (VDR) exhibit a 72% reduction in renal NaSi-1 expression. physiology.orgnih.govresearchgate.net Conversely, treatment of wild-type mice with 1,25-dihydroxyvitamin D3 or its analogs markedly stimulates the expression of renal NaSi-1 mRNA. physiology.orgnih.govresearchgate.net

This regulatory effect appears to be a direct action of vitamin D on the kidneys and is independent of its well-known role in calcium metabolism. physiology.orgnih.govresearchgate.netnih.gov Studies have shown that even when blood calcium levels in VDR knockout mice were normalized through diet, the defects in NaSi-1 expression and sulfate metabolism persisted. physiology.orgnih.govresearchgate.net

| Animal Model | Condition | Change in Renal NaSi-1 Expression | Change in Serum Sulfate | Change in Urinary Sulfate Excretion | Source |

|---|---|---|---|---|---|

| VDR Knockout Mice | Vitamin D Receptor Ablation | 72% Decrease | 50% Reduction | 42% Increase | physiology.orgnih.govresearchgate.net |

| Vitamin D-Deficient Rats | Dietary Deficiency | 73% Decrease (mRNA) | Significant Decrease | ~3-fold Increase | nih.gov |

The vitamin D-mediated regulation of NaSi-1 directly impacts the transport and distribution of sulfate throughout the body. In VDR knockout mice, the sharp reduction in renal NaSi-1 leads to a 42% increase in urinary sulfate excretion and a corresponding 50% drop in serum sulfate concentrations. physiology.orgnih.govresearchgate.net This state of sulfate deficiency affects other tissues and metabolic processes that rely on sulfation. physiology.orgnih.gov

For instance, in these mutant mice, levels of hepatic glutathione (B108866) and sulfated proteoglycans in skeletal tissue were found to be reduced by 18% and 45%, respectively. physiology.orgnih.govresearchgate.net This demonstrates that the influence of vitamin D on sulfate homeostasis extends to the availability of sulfate for crucial biosynthetic pathways in various tissues. physiology.org

Regulation of Sodium-Sulfate Cotransporters (e.g., NaSi-1) in Animal Models

Theoretical Roles as a Circulating Reservoir of Vitamin D

Beyond its direct effects on sulfate homeostasis, vitamin D3 sulfate, and more specifically its downstream metabolite 25-hydroxyvitamin D3 sulfate (25OHD3-S), is hypothesized to function as a circulating reservoir of vitamin D. nih.govbioscientifica.commdpi.com 25OHD3-S is a major metabolite of vitamin D3 found in the bloodstream, with some reports indicating its levels can be as high as or even exceed those of unconjugated 25-hydroxyvitamin D3. bioscientifica.commdpi.com

The formation of 25OHD3-S is primarily mediated by the sulfotransferase enzyme SULT2A1 in the liver. nih.govresearchgate.net This sulfated form exhibits a high affinity for the vitamin D binding protein (DBP), which transports vitamin D metabolites in the circulation. nih.govnih.gov This binding is thought to protect 25OHD3-S from rapid renal elimination, allowing it to persist in the bloodstream. nih.govresearchgate.net This stability supports the theory that it acts as a storage form, which can be hydrolyzed by sulfatase enzymes to release unconjugated 25OHD3 when needed. nih.govresearchgate.net This released 25OHD3 can then be converted to the biologically active 1,25-dihydroxyvitamin D3 in the kidneys or other tissues. nih.govresearchgate.net However, early studies in rats indicated that vitamin D3 sulfate itself is considerably less biologically active than vitamin D3, having less than 5% of the activity in mobilizing bone calcium and about 1% of the activity in stimulating intestinal calcium transport. nih.govnih.govresearchgate.net

| Metabolite | Key Enzyme (Formation) | Primary Site of Formation | Circulating Properties | Hypothesized Function | Source |

|---|---|---|---|---|---|

| 25-Hydroxyvitamin D3-3-O-Sulfate (25OHD3-S) | Sulfotransferase 2A1 (SULT2A1) | Liver | High affinity for DBP; protected from rapid renal elimination. | Circulating reservoir of 25OHD3. | nih.govresearchgate.netnih.govresearchgate.net |

Interactions with Other Endogenous Metabolic Systems and Hormonal Axes

The vitamin D endocrine system is intricately linked with other hormonal axes to maintain mineral homeostasis and regulate various physiological processes. The most well-documented interactions are with Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23). mdpi.comnih.gov

PTH, secreted by the parathyroid glands, and 1,25-dihydroxyvitamin D3 have a reciprocal relationship. PTH stimulates the renal production of 1,25-dihydroxyvitamin D3 by upregulating the 1α-hydroxylase enzyme. mdpi.comnih.gov In turn, 1,25-dihydroxyvitamin D3 acts as a negative regulator of PTH secretion, forming a critical feedback loop. mdpi.comnih.govnews-medical.net

FGF23, a hormone secreted by bone cells, is a key negative regulator of vitamin D activation. mdpi.comnih.gov It suppresses the synthesis of 1,25-dihydroxyvitamin D3 in the kidneys. nih.gov Conversely, 1,25-dihydroxyvitamin D3 is a positive regulator of FGF23 secretion, establishing another essential feedback mechanism. mdpi.comnih.gov

Furthermore, vitamin D signaling has been shown to interact with the Renin-Angiotensin-Aldosterone System (RAAS), with 1,25-dihydroxyvitamin D3 acting as a negative endocrine regulator of renin synthesis. nih.gov There is also a reciprocal relationship with the sulfation pathway itself, where the vitamin D receptor can induce the expression of sulfotransferase enzymes like SULT2A1 and SULT2B1b. bioscientifica.com The skin's own neuroendocrine system can also be activated by UV radiation to release mediators that have systemic effects, which occur in addition to the canonical pathway of vitamin D synthesis. oup.com

Advanced Research Methodologies and Analytical Challenges

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and sensitive quantification of vitamin D metabolites, including vitamin D3 sulfate (B86663), in various biological matrices such as serum, plasma, and breast milk. amegroups.orgpharmtech.comlcms.cz This powerful technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. amegroups.orgnih.gov However, the inherent chemical properties of vitamin D compounds and the complexity of biological samples pose significant hurdles.

Optimization of Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to remove interfering substances and isolate vitamin D3 sulfate from complex biological matrices like breast milk and serum. nih.govnih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). amegroups.orgnih.gov

Protein Precipitation: This is often the initial step in sample preparation. nih.gov It involves adding a strong organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample to denature and precipitate proteins, which can then be removed by centrifugation. amegroups.orgnih.govnih.gov For instance, in the analysis of breast milk, a 4:1 ratio of methanol to milk has been shown to effectively precipitate proteins. nih.gov Similarly, for serum samples, acetonitrile is frequently used for protein precipitation. nih.govuq.edu.au

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique is a modification of traditional LLE. nih.gov It involves the addition of a high concentration of salt, such as ammonium (B1175870) sulfate, to an aqueous sample mixed with a water-miscible organic solvent like acetonitrile. nih.govnih.govresearchgate.netroyalsocietypublishing.org The salt increases the ionic strength of the aqueous phase, forcing the separation of the organic solvent containing the analyte of interest. nih.govresearchgate.net This method has been successfully applied to the extraction of vitamin D3 from milk samples. nih.govnih.govresearchgate.netroyalsocietypublishing.org Optimization of SALLE involves selecting the appropriate type and amount of salt and extraction solvent to maximize recovery. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. amegroups.orgnih.gov It utilizes a solid sorbent material, often packed in a cartridge, to selectively retain the analyte while allowing interfering compounds to pass through. For vitamin D analysis, C18 reversed-phase SPE cartridges are commonly employed. nih.govnih.gov In some protocols, SPE is used after protein precipitation to further remove matrix components that could interfere with LC-MS/MS analysis. nih.gov

| Technique | Principle | Common Reagents/Materials | Application Example | Key Advantages |

| Protein Precipitation | Denaturation and removal of proteins using organic solvents. | Acetonitrile, Methanol | Initial clean-up of serum and breast milk samples. nih.govnih.govuq.edu.au | Simple and fast. uq.edu.au |

| Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Phase separation of a water-miscible organic solvent from an aqueous sample by adding a salt. | Acetonitrile, Ammonium Sulfate | Extraction of vitamin D3 from milk. nih.govnih.govresearchgate.netroyalsocietypublishing.org | Simple, efficient, and produces cleaner extracts. researchgate.netresearchgate.net |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | C18 cartridges | Further purification of extracts before LC-MS/MS. nih.govnih.gov | High selectivity and concentration capability. amegroups.org |

Strategies for Enhancing Ionization Efficiencies and Sensitivity

A significant challenge in the analysis of vitamin D compounds is their poor ionization efficiency in mass spectrometry. uq.edu.au To overcome this, various strategies are employed to enhance the signal and improve sensitivity.

Negative Ion Electrospray Ionization (ESI): For sulfated forms of vitamin D, such as vitamin D3 sulfate, negative ion ESI has been shown to be superior to positive ion mode. nih.govuq.edu.auresearchgate.net The sulfate group readily loses a proton to form a negative ion, leading to a much stronger signal and enabling faster sample preparation without the need for derivatization. uq.edu.au

Chemical Derivatization: For non-sulfated vitamin D metabolites, derivatization is a common approach to improve ionization efficiency. amegroups.orgsemanticscholar.org Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the cis-diene structure of vitamin D to form a highly ionizable derivative. uq.edu.ausemanticscholar.org However, for sulfated compounds, this method is less effective and can even reduce sensitivity compared to analyzing the underivatized form in negative ion mode. uq.edu.aujst.go.jp

Application of Isotope-Labeled Internal Standards for Accurate Quantification

To ensure the accuracy and precision of quantification by LC-MS/MS, isotope-labeled internal standards are indispensable. nih.govuq.edu.auresearchgate.net These are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612) or carbon-13).

These internal standards, such as deuterium-labeled vitamin D3 sulfate (D3-S-d3), are added to the sample at a known concentration before sample preparation. uq.edu.au They behave almost identically to the endogenous analyte throughout the extraction, chromatography, and ionization processes. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations or losses during the analytical procedure can be corrected for, leading to highly accurate quantification. nih.govuq.edu.auresearchgate.net

Addressing Matrix Effects and Interferences in LC-MS/MS Analysis

Biological matrices are complex mixtures of endogenous compounds that can interfere with the analysis, leading to a phenomenon known as the matrix effect. amegroups.orgpharmtech.com This can either suppress or enhance the ionization of the analyte, resulting in inaccurate quantification. uq.edu.au

Several strategies are used to mitigate matrix effects:

Effective Sample Preparation: Thorough sample clean-up using techniques like protein precipitation and SPE is crucial to remove a significant portion of interfering matrix components. amegroups.orgnih.govnih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the analyte and co-eluting matrix components is essential. nih.govuq.edu.auresearchgate.net

Use of Isotope-Labeled Internal Standards: As mentioned previously, these standards are the most effective way to compensate for matrix effects, as they are affected in the same way as the analyte. nih.govuq.edu.auresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): In some cases, APCI is preferred over ESI as it can be less susceptible to matrix effects for certain compounds. amegroups.orgpharmtech.com

| Parameter | Optimized Approach | Rationale | References |

| Ionization Mode | Negative Ion Electrospray Ionization (ESI) | Superior ionization efficiency for sulfated compounds, leading to higher sensitivity without derivatization. | nih.govuq.edu.auresearchgate.net |

| Internal Standard | Isotope-Labeled Analogs (e.g., D3-S-d3) | Corrects for variability in sample preparation and matrix effects, ensuring accurate quantification. | nih.govuq.edu.auresearchgate.net |

| Sample Preparation | Protein Precipitation followed by SPE or SALLE | Effectively removes interfering proteins and other matrix components. | nih.govnih.govuq.edu.aunih.gov |

| Matrix Effect Mitigation | Optimized chromatography and use of isotope-labeled internal standards. | Separates analyte from interferences and corrects for ion suppression or enhancement. | amegroups.orgnih.govuq.edu.auresearchgate.net |

In Vitro Model Systems for Studying Vitamin D3 Sulfate Sodium Salt

In vitro model systems, particularly cell cultures, are invaluable tools for investigating the metabolism and biological mechanisms of action of vitamin D3 sulfate. nih.gov These models allow for controlled experiments to elucidate cellular pathways and responses.

Development and Application of Cell Culture Models for Metabolic and Mechanistic Studies

Various cell lines are utilized to study vitamin D metabolism. For instance, human intestinal epithelial cell lines like Caco-2 are used to investigate the role of enzymes such as CYP3A4 in the catabolism of vitamin D compounds. mdpi.com Studies using these models have shown that certain enzymes can metabolize and inactivate active forms of vitamin D. mdpi.com

Cell culture models have also been employed to assess the biological activity of vitamin D metabolites. nih.gov For example, studies have compared the effects of different vitamin D forms on gene expression and cell proliferation. nih.gov While these models provide crucial insights, it is important to recognize that they may not fully replicate the complex homeostatic mechanisms present in a whole organism. nih.gov Nevertheless, they are essential for initial mechanistic studies and for screening the biological effects of compounds like vitamin D3 sulfate.

In Vivo Animal Models for Mechanistic Investigations

To bridge the gap between in vitro findings and physiological reality, in vivo animal models are indispensable. Rodent models, particularly genetically engineered mice, have been instrumental in dissecting the complex metabolic pathways of Vitamin D and understanding the systemic consequences of alterations in this system. oup.comresearchgate.net These models allow for controlled genetic and dietary manipulations that are not possible in human studies.

The elucidation of the Vitamin D biochemical pathway has been significantly advanced by the development of knockout (KO) mouse models where key genes in the pathway are inactivated. oup.comresearchgate.net

The Vitamin D Receptor knockout (VDR-KO) mouse is a cornerstone model. oup.comoup.complos.org These mice are typically generated by targeted disruption of the VDR gene, rendering them resistant to the genomic actions of 1,25-dihydroxyvitamin D3. plos.org When fed a standard diet, VDR-KO mice develop a distinct phenotype that includes growth retardation, rickets, hypocalcemia, and secondary hyperparathyroidism, demonstrating the VDR's critical role in mineral homeostasis. researchgate.net

A crucial element in the design of studies using VDR-KO mice is the "rescue diet." plos.orgresearchgate.netnih.gov This diet is high in calcium (e.g., 2%), phosphorus, and lactose, which promotes passive intestinal calcium absorption, thereby normalizing serum calcium and phosphate (B84403) levels and preventing the severe bone phenotype. researchgate.netoup.com This dietary intervention allows researchers to uncouple the calcemic and non-calcemic functions of the VDR and investigate its roles in other systems, such as the immune system, skin, and cellular proliferation, without the confounding effects of mineral dysregulation. oup.comresearchgate.net For example, VDR-KO mice develop total alopecia, a condition not observed in mice lacking the ability to produce 1,25(OH)2D (Cyp27b1-KO), indicating a ligand-independent function of the VDR in hair follicle cycling. oup.com

In addition to the VDR-KO model, mice with targeted deletions of key metabolic enzymes are also vital for pathway elucidation:

Cyp27b1-KO Mice: These mice lack the 1α-hydroxylase enzyme and cannot synthesize the active hormone 1,25(OH)2D3. They reproduce the clinical features of vitamin D-dependent rickets type 1. researchgate.net

Cyp24a1-KO Mice: Lacking the primary catabolic enzyme, these mice are unable to effectively degrade 1,25(OH)2D3, leading to hypercalcemia and high levels of the active hormone. oup.com

By comparing the phenotypes and metabolic profiles of these different knockout strains, often in conjunction with heterozygote littermates and wild-type controls, researchers can precisely map the function of each component of the Vitamin D endocrine system. oup.complos.org

| Mouse Model | Gene Deleted | Key Phenotype (Standard Diet) | Research Application | Reference |

|---|---|---|---|---|

| VDR-KO | Vitamin D Receptor (VDR) | Rickets, hypocalcemia, alopecia, impaired glucose metabolism | Studying calcemic and non-calcemic actions of VDR; ligand-independent functions | oup.complos.orgresearchgate.net |

| Cyp27b1-KO | 1α-hydroxylase | Rickets, hypocalcemia (similar to severe Vitamin D deficiency) | Investigating the role of endogenous 1,25(OH)2D3 synthesis | researchgate.net |

| Cyp24a1-KO | 24-hydroxylase | Hypercalcemia, elevated 1,25(OH)2D3, perinatal lethality | Understanding the role of Vitamin D catabolism and toxicity | oup.com |

| DBP-KO | Vitamin D Binding Protein | Extremely low plasma 25(OH)D and 1,25(OH)2D; rapid onset of deficiency | Investigating the role of DBP in Vitamin D transport and bioavailability | oup.com |

Understanding where Vitamin D3 sulfate and other metabolites are located and how quickly they are processed is key to determining their physiological roles. Animal models are essential for these tissue-specific assessments.

The gold-standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This method offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple Vitamin D metabolites (a process known as "metabolite profiling") from a single, small tissue sample. nih.govsemanticscholar.orgbiorxiv.org

The experimental design for a distribution and turnover study typically involves the following steps:

Administration: A specific form of Vitamin D, sometimes radiolabeled for easier tracking (e.g., tritiated 25(OH)D3), is administered to the animal model (e.g., wild-type or VDR-KO mice). oup.comacs.org Alternatively, studies may analyze the steady-state levels resulting from dietary intake. mdpi.com

Time-Course Sampling: Animals are euthanized at various time points after administration.

Tissue Collection: A comprehensive set of tissues is collected, including blood (for serum/plasma), liver, kidneys, intestine, adipose tissue, muscle, and brain. biorxiv.orgacs.org

Metabolite Extraction and Analysis: Metabolites are extracted from the tissues and analyzed by LC-MS/MS to determine their concentrations. mdpi.combiorxiv.org

These studies have revealed crucial insights. For example, in VDR-KO mice, the metabolic clearance of 1,25(OH)2D3 is dramatically reduced, leading to its accumulation in tissues like the liver and kidneys compared to wild-type mice. acs.org This demonstrates the VDR's role in inducing its own catabolism via the enzyme CYP24A1. Studies have also confirmed the presence of a wide range of metabolites, including sulfated and glucuronidated forms, in circulation. nih.govsemanticscholar.org 25(OH)D3-3-sulfate has been identified as a major circulating metabolite, and its presence has been confirmed in various tissues, though it is notably absent from urine, suggesting it may act as a systemic reservoir that is excreted primarily via the bile. semanticscholar.org Recent, highly sensitive LC-MS/MS methods have even enabled the quantification of seven different Vitamin D metabolites in mouse brain tissue, opening new avenues for understanding cerebral Vitamin D homeostasis. biorxiv.org

| Metabolite | Primary Location(s) of Detection in Animal/Human Studies | Notes | Reference |

|---|---|---|---|

| 25-hydroxyvitamin D3 (25(OH)D3) | Serum, Liver, Adipose Tissue, Muscle | Major circulating form, used to assess Vitamin D status. Stored in fat and muscle. | semanticscholar.org |

| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | Serum, Kidney, Intestine, Brain, Immune Cells | Biologically active hormone. Levels are tightly regulated. | biorxiv.orgacs.org |

| 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) | Serum, Kidney, Brain | Major catabolic product. | biorxiv.org |

| 25-hydroxyvitamin D3-3-O-sulfate (25(OH)D3-S) | Serum, Bile | Major sulfated metabolite in circulation. Not excreted in urine, suggesting a potential reservoir function. | semanticscholar.org |

| 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) | Serum, Synovial Fluid | C3 epimer with biological activity that can interfere with some assays. | nih.govsemanticscholar.org |

Future Directions and Research Gaps

Exploration of Novel Research Tools and Probes Derived from Vitamin D3 Sulfate (B86663) Sodium Salt

Advancing the understanding of sulfated vitamin D biology is critically dependent on the availability of high-quality research tools and chemical probes. The synthesis of Vitamin D3-3β-sulfate using reagents like pyridine (B92270) sulfur trioxide has been a crucial first step, enabling researchers to conduct biological activity studies. nih.govresearchgate.net The purity of these synthesized compounds has been rigorously confirmed using high-performance liquid chromatography (HPLC) and various spectral methods (UV, NMR, IR, and mass spectrometry), ensuring the reliability of experimental results. nih.gov

The development of novel derivatives is a key area of exploration. Over a thousand vitamin D derivatives have been synthesized to probe their structure-activity relationships. symeres.com This includes the creation of stable, deuterium-labeled analogs which can serve as internal standards in analytical assays, significantly improving the accuracy of quantification. symeres.com The synthesis of these complex molecules often requires multi-step, linear routes, sometimes involving photochemical transformations, and specialized chemical reactions like the Horner–Wadsworth–Emmons reaction to couple different parts of the molecule. symeres.com

Furthermore, new pharmaceutically acceptable salts of cholecalciferol sulfate, such as magnesium, calcium, and L-lysine salts, have been created, expanding the range of compounds available for research into their potential biological applications. google.com The use of enzymatically produced standards, for instance, using purified CYP11A1 to create novel hydroxyvitamin D metabolites, represents another frontier in developing tools to identify and quantify previously unknown components of the vitamin D metabolome in human samples. nih.gov

Methodological Advancements for Enhanced Understanding of Sulfated Vitamin D Biology

Progress in this field has been significantly hampered by analytical challenges. The increased aqueous solubility of sulfated metabolites requires different extraction and analysis techniques than those used for their lipid-soluble counterparts. nih.gov For years, methods like colorimetric and LC-UV assays lacked the necessary sensitivity and specificity. uq.edu.au

A major breakthrough has been the development and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. uq.edu.aunih.govresearchgate.net These techniques offer the high selectivity and sensitivity needed to accurately measure the low concentrations of sulfated vitamin D metabolites in complex biological fluids like human serum and breastmilk. uq.edu.aunih.govresearchgate.netwho.int

Key methodological advancements include:

Optimized Ionization: A comparative evaluation found that analyzing underivatized sulfated vitamin D analogs in negative ion mode electrospray ionization (ESI) provides superior signal response compared to analyzing derivatized forms in positive ion mode. uq.edu.aunih.govresearchgate.net This allows for simpler sample preparation without the need for derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which was found to be unsuitable for most sulfated compounds. uq.edu.auuq.edu.au

Improved Chromatography: Separation techniques have been optimized to minimize the co-elution of metabolites with other substances in the sample matrix, which can interfere with the detector signal (ion suppression or enhancement). uq.edu.auresearchgate.net The use of pentafluorophenyl (PFP) stationary phases has proven effective for both trapping and separating multiple vitamin D compounds in a single procedure. uq.edu.au

Use of Internal Standards: The inclusion of co-eluting, stable isotope-labeled internal standards for each sulfated compound being measured is now standard practice. uq.edu.auresearchgate.net This is crucial for correcting signal variations caused by the sample matrix, thereby ensuring high accuracy and precision. uq.edu.auresearchgate.net

These advancements have enabled the first methods capable of concurrently quantifying four major sulfated forms of vitamin D (D2-S, D3-S, 25(OH)D2-S, and 25(OH)D3-S), a significant improvement that facilitates more comprehensive clinical studies. uq.edu.aunih.govresearchgate.net

Table 1: Comparison of Analytical Methodologies for Sulfated Vitamin D

| Methodology | Key Features | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Colorimetric & LC-UV | Older methods based on color change or UV light absorption. | Simple instrumentation. | Poor sensitivity and specificity; prone to interference. | uq.edu.au |

| LC-MS/MS (Positive Ion Mode with Derivatization) | Uses a derivatizing agent (e.g., PTAD) to enhance ionization. | Enhances signal for some vitamin D compounds. | Found to be destructive or unsuitable for most sulfated forms; adds complexity to sample preparation. | uq.edu.auuq.edu.au |

| LC-MS/MS (Negative Ion Mode) | Analyzes underivatized sulfated compounds. | Superior signal response for sulfated analogs; faster and simpler sample preparation. | Requires careful optimization to minimize matrix effects. | uq.edu.aunih.govresearchgate.net |

Table 2: Summary of Research Findings on Vitamin D3 Sulfate Biological Activity

| Biological Activity Metric | Finding Compared to Vitamin D3 | Implication | Reference |

|---|---|---|---|

| Bone Calcium Mobilization | Less than 5% of the activity. | Not a potent direct regulator of calcium release from bone. | nih.govresearchgate.net |

| Intestinal Calcium Transport | Approximately 1% of the activity. | Limited role in promoting dietary calcium absorption. | nih.govresearchgate.net |

| Serum Phosphorus Elevation | Approximately 1% of the activity. | Minimal impact on phosphate (B84403) homeostasis. | nih.gov |

| Bone Calcification | Approximately 1% of the activity. | Does not effectively support bone mineralization. | nih.gov |

Q & A

Q. How can researchers determine the solubility of Vitamin D3 Sulfate Sodium Salt in aqueous and organic solvents?

- Methodological Approach : Use experimental solubility testing by dissolving the compound in solvents (e.g., water, ethanol, DMSO) under controlled temperature and pH. Monitor dissolution via UV-Vis spectroscopy or gravimetric analysis. Reference solubility tables for sulfate salts (e.g., sodium sulfate solubility trends in water at varying temperatures ).

- Key Considerations : Classify solubility using standardized protocols (e.g., OECD 105) and account for ionic strength effects, as sulfates often exhibit pH-dependent solubility .

Q. What synthesis methods are suitable for preparing this compound in the laboratory?

- Methodological Approach :

- Acid-Base Titration : React Vitamin D3 sulfate with sodium hydroxide under controlled stoichiometric conditions, followed by crystallization .

- Purification : Use recrystallization or column chromatography (e.g., silica gel) to isolate high-purity product. Validate purity via HPLC or NMR .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Approach :

- LC-MS/MS : Optimize ionization parameters (e.g., ESI-negative mode) and use deuterated internal standards (e.g., 25-hydroxyvitamin D3-d6 sulfate) to enhance accuracy .

- Salivary Assays : Adapt protocols for non-invasive detection, addressing matrix effects via solid-phase extraction (SPE) .

Advanced Research Questions

Q. How do molecular weight and sulfation degree influence the stability and bioactivity of this compound in cellular models?

- Methodological Approach :

- Stability Studies : Incubate the compound at physiological pH (7.4) and temperature (37°C) over time, monitoring degradation via LC-MS .

- Bioactivity Assays : Assess receptor binding (e.g., VDR activation) using luciferase reporter assays in HEK293 cells .

Q. What experimental design factors are critical for studying the intestinal absorption kinetics of this compound?

- Methodological Approach :

- In Vitro Models : Use Caco-2 cell monolayers to measure permeability (Papp) and efflux ratios .

- In Vivo Models : Administer radiolabeled compound (e.g., ³H-Vitamin D3 sulfate) in rodents, with bile duct cannulation to assess enterohepatic recirculation .

Q. How can batch-to-batch variability in this compound impact reproducibility in longitudinal studies?

- Methodological Approach :

- Quality Control : Perform HPLC-UV and elemental analysis (sulfur content) for each batch .

- Stability Monitoring : Store aliquots at -80°C and test degradation under accelerated conditions (40°C/75% RH) .

- Key Considerations : Report peptide content, residual solvents, and counterion ratios in supplementary data .

Q. What strategies mitigate interference from endogenous sulfated metabolites when quantifying this compound in human serum?

- Methodological Approach :

- Chromatographic Separation : Use a phenyl-hexyl column with gradient elution (methanol/ammonium acetate) to resolve structurally similar sulfates .

- Immunoaffinity Depletion : Pre-treat samples with anti-25-hydroxyvitamin D antibodies to remove cross-reactive analytes .

Contradictions and Data Gaps

- Solubility vs. Bioavailability : While sulfate salts generally enhance aqueous solubility, sulfation of Vitamin D3 may reduce membrane permeability, creating a trade-off in drug design .

- Analytical Challenges : LC-MS/MS methods for sulfated vitamin D metabolites lack harmonized reference ranges, complicating cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products